2,5-Dimethylbenzaldehyde

Description

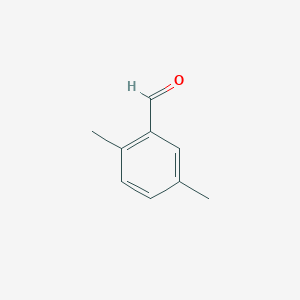

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7-3-4-8(2)9(5-7)6-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUVABOERCFKRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075449 | |

| Record name | 2,5-Dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to yellow liquid; [MSDSonline] | |

| Record name | 2,5-Dimethylbenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9232 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5779-94-2 | |

| Record name | 2,5-Dimethylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5779-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005779942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M224X1615 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethylbenzaldehyde: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylbenzaldehyde, an aromatic aldehyde, serves as a valuable building block in organic synthesis. Its substituted benzene (B151609) ring and reactive aldehyde functionality make it a versatile precursor for the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of 2,5-Dimethylbenzaldehyde, along with detailed experimental protocols for its synthesis and analysis.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of 2,5-Dimethylbenzaldehyde is presented below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O | [1][2][3][4] |

| Molecular Weight | 134.18 g/mol | [1][2][3][4] |

| Appearance | Colorless to yellow liquid | [5] |

| Boiling Point | 104-106 °C at 14 mmHg | [6] |

| Density | 0.95 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.544 | [6] |

| Solubility | Insoluble in water. Soluble in organic solvents. | [6] |

| Flash Point | 88 °C (closed cup) | [6] |

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 5779-94-2 | [1][2][3][4] |

| InChI | InChI=1S/C9H10O/c1-7-3-4-8(2)9(5-7)6-10/h3-6H,1-2H3 | [5][7] |

| InChIKey | SMUVABOERCFKRW-UHFFFAOYSA-N | [5][7] |

| SMILES | Cc1ccc(C)c(C=O)c1 | [7] |

| Synonyms | Isoxylaldehyde | [1][2][3][4] |

Synthesis of 2,5-Dimethylbenzaldehyde

The primary route for the synthesis of 2,5-Dimethylbenzaldehyde is through the formylation of p-xylene (B151628). The Gattermann-Koch reaction is a classic method for this transformation.

Synthetic Pathway: Gattermann-Koch Formylation of p-Xylene

Caption: Synthesis of 2,5-Dimethylbenzaldehyde from p-xylene via Gattermann-Koch formylation.

Experimental Protocol: Gattermann-Koch Formylation of p-Xylene

This protocol is based on the principles of the Gattermann-Koch reaction for the formylation of alkylbenzenes.[8][9][10][11]

Materials:

-

p-Xylene

-

Carbon monoxide (CO) gas

-

Hydrogen chloride (HCl) gas, anhydrous

-

Aluminum chloride (AlCl₃), anhydrous

-

Copper(I) chloride (CuCl), anhydrous

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂)

-

Ice

-

Hydrochloric acid, concentrated

-

Sodium bicarbonate solution, saturated

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas outlet/scrubber.

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride and a catalytic amount of anhydrous copper(I) chloride.

-

Solvent and Substrate Addition: Add anhydrous dichloromethane or carbon disulfide to the flask, followed by p-xylene. The mixture is cooled in an ice bath to 0-5 °C with continuous stirring.

-

Gas Introduction: A slow stream of anhydrous hydrogen chloride gas is bubbled through the stirred solution, followed by a steady stream of carbon monoxide gas. The reaction is exothermic and the temperature should be maintained between 0-10 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude 2,5-Dimethylbenzaldehyde is purified by vacuum distillation to yield the final product.

Spectroscopic and Chromatographic Analysis

Accurate characterization of 2,5-Dimethylbenzaldehyde is essential for quality control and for confirming its structure. Infrared spectroscopy, nuclear magnetic resonance spectroscopy, and gas chromatography-mass spectrometry are standard analytical techniques employed for this purpose.

Experimental Workflow for GC-MS Analysis

Caption: A typical workflow for the analysis of 2,5-Dimethylbenzaldehyde using GC-MS.

Experimental Protocol: Infrared (IR) and Raman Spectroscopy

The following protocol is adapted from a study on the vibrational spectra of 2,5-dimethylbenzaldehyde.[12]

Instrumentation:

-

IR Spectroscopy: A UR 10 spectrophotometer or a similar Fourier-transform infrared (FTIR) spectrometer.

-

Raman Spectroscopy: A Cary 82 spectrophotometer or a similar instrument equipped with an Argon-Ion laser source.

Sample Preparation:

-

For liquid-phase analysis, the neat liquid sample of 2,5-Dimethylbenzaldehyde is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Data Acquisition:

-

IR Spectrum: The infrared absorption spectrum is recorded in the region of 400-4000 cm⁻¹.

-

Raman Spectrum: The Raman spectrum is recorded using an appropriate laser excitation wavelength.

Data Interpretation:

-

The vibrational frequencies observed in the IR and Raman spectra are assigned to the characteristic functional groups and the substituted benzene ring. Key vibrational modes for 2,5-dimethylbenzaldehyde include the C=O stretching of the aldehyde group, C-H stretching of the aldehyde and methyl groups, and various aromatic C-C stretching and bending vibrations.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general protocol for the analysis of aromatic aldehydes and can be optimized for 2,5-Dimethylbenzaldehyde.[1][13][14][15][16]

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

A capillary column suitable for the separation of aromatic compounds (e.g., a nonpolar or medium-polarity column like a DB-5ms or HP-5ms).

Sample Preparation:

-

Prepare a stock solution of 2,5-Dimethylbenzaldehyde in a high-purity volatile solvent such as dichloromethane or hexane.

-

Perform serial dilutions to prepare a series of calibration standards of known concentrations.

-

For unknown samples, dissolve a known amount in the chosen solvent and dilute to fall within the calibration range.

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Mode: Split or splitless, depending on the concentration.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 50-70 °C, hold for 1-2 minutes.

-

Ramp: 10-15 °C/min to 250-280 °C.

-

Final hold: 5-10 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Scan Range: m/z 40-350

Data Analysis:

-

Identification: The retention time of the peak corresponding to 2,5-Dimethylbenzaldehyde is compared with that of a known standard. The mass spectrum of the peak is compared with a reference library (e.g., NIST) for confirmation. The expected molecular ion peak is at m/z 134, with other characteristic fragment ions.

-

Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of 2,5-Dimethylbenzaldehyde in the unknown sample is determined from this curve.

Chemical Reactivity and Applications

2,5-Dimethylbenzaldehyde undergoes typical reactions of aromatic aldehydes. The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. It can also participate in condensation reactions, such as the Wittig reaction or aldol (B89426) condensation, to form carbon-carbon bonds. The aromatic ring can undergo further electrophilic substitution, with the existing substituents directing the position of the incoming group. These reactive properties make it a key intermediate in the synthesis of various target molecules in the pharmaceutical and chemical industries.

Safety and Handling

2,5-Dimethylbenzaldehyde is a combustible liquid and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam. Store in a cool, dry, and well-ventilated area away from sources of ignition.

References

- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,5-Dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. Benzaldehyde, 2,5-dimethyl- [webbook.nist.gov]

- 4. Benzaldehyde, 2,5-dimethyl- [webbook.nist.gov]

- 5. 2,5-Dimethylbenzaldehyde | C9H10O | CID 22015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. 2,5-Dimethylbenzaldehyde(5779-94-2) 1H NMR spectrum [chemicalbook.com]

- 8. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 9. orgosolver.com [orgosolver.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. ias.ac.in [ias.ac.in]

- 13. commons.und.edu [commons.und.edu]

- 14. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]

- 15. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,5-Dimethylbenzaldehyde (CAS: 5779-94-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dimethylbenzaldehyde (CAS: 5779-94-2), a substituted aromatic aldehyde. This document consolidates available data on its chemical and physical properties, spectroscopic characteristics, synthesis, and safety information. While 2,5-Dimethylbenzaldehyde is a known chemical entity, this guide also highlights the current gaps in the scientific literature regarding its specific applications in drug development and its biological activity, particularly in comparison to its more extensively studied analogue, 2,5-dimethoxybenzaldehyde. The information herein is intended to serve as a foundational resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Chemical and Physical Properties

2,5-Dimethylbenzaldehyde is a clear, colorless to very slightly yellow liquid at room temperature.[1] It is an isomer of dimethylbenzaldehyde, with the methyl and aldehyde groups occupying positions 1, 2, and 5 on the benzene (B151609) ring.

Table 1: Physical and Chemical Properties of 2,5-Dimethylbenzaldehyde

| Property | Value | Reference(s) |

| CAS Number | 5779-94-2 | [1] |

| Molecular Formula | C₉H₁₀O | [1] |

| Molecular Weight | 134.18 g/mol | [1] |

| Appearance | Clear colorless to very slightly yellow liquid | [1] |

| Boiling Point | 104.5-106.5 °C at 14 mmHg | [2] |

| Density | 0.95 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.544 | [2] |

| Flash Point | 87.78 °C | [3] |

| Solubility | Insoluble in water. | [4] |

Spectroscopic Data

The structural elucidation of 2,5-Dimethylbenzaldehyde is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of 2,5-Dimethylbenzaldehyde by identifying the chemical environment of its protons and carbon atoms.

Table 2: Predicted ¹H NMR Spectral Data for 2,5-Dimethylbenzaldehyde

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | s | 1H | Aldehydic proton (-CHO) |

| ~7.6 | s | 1H | Aromatic proton (H-6) |

| ~7.3 | d | 1H | Aromatic proton (H-4) |

| ~7.2 | d | 1H | Aromatic proton (H-3) |

| ~2.6 | s | 3H | Methyl protons (at C-2) |

| ~2.3 | s | 3H | Methyl protons (at C-5) |

Table 3: Predicted ¹³C NMR Spectral Data for 2,5-Dimethylbenzaldehyde

| Chemical Shift (ppm) | Assignment |

| ~192 | Aldehydic carbon (C=O) |

| ~140 | Aromatic carbon (C-5) |

| ~136 | Aromatic carbon (C-2) |

| ~135 | Aromatic carbon (C-1) |

| ~132 | Aromatic carbon (C-4) |

| ~130 | Aromatic carbon (C-6) |

| ~129 | Aromatic carbon (C-3) |

| ~21 | Methyl carbon (at C-2) |

| ~20 | Methyl carbon (at C-5) |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 2,5-Dimethylbenzaldehyde reveals characteristic absorption bands corresponding to its functional groups.[1]

Table 4: Key IR Absorption Bands for 2,5-Dimethylbenzaldehyde

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~2920 | Medium | C-H stretch (aromatic and methyl) |

| ~2860 | Medium | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~820 | Strong | C-H bend (out-of-plane, indicative of 1,2,4-trisubstitution) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 2,5-Dimethylbenzaldehyde results in a fragmentation pattern that is characteristic of benzaldehydes. The molecular ion peak is expected at m/z = 134.

Table 5: Predicted Mass Spectrum Fragmentation for 2,5-Dimethylbenzaldehyde

| m/z | Proposed Fragment |

| 134 | [M]⁺ (Molecular ion) |

| 133 | [M-H]⁺ |

| 119 | [M-CH₃]⁺ |

| 105 | [M-CHO]⁺ or [M-H-CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl ion) |

Synthesis of 2,5-Dimethylbenzaldehyde

The primary method cited for the synthesis of 2,5-Dimethylbenzaldehyde is the Gattermann-Koch reaction, which involves the formylation of an aromatic compound.[5][6]

Gattermann-Koch Reaction

This reaction introduces a formyl group (-CHO) onto an aromatic ring using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst, typically aluminum chloride, and a co-catalyst like cuprous chloride.[7] The starting material for the synthesis of 2,5-Dimethylbenzaldehyde is p-xylene (B151628).

Gattermann-Koch synthesis of 2,5-Dimethylbenzaldehyde.

Experimental Protocol: General Procedure for Gattermann-Koch Formylation of p-Xylene

Disclaimer: The following is a generalized protocol and has not been optimized specifically for 2,5-Dimethylbenzaldehyde. This reaction should only be performed by trained professionals in a well-ventilated fume hood with appropriate safety precautions due to the use of toxic and corrosive reagents.

Materials:

-

p-Xylene

-

Anhydrous aluminum chloride (AlCl₃)

-

Cuprous chloride (CuCl)

-

Dry, inert solvent (e.g., dichloromethane (B109758) or carbon disulfide)

-

Carbon monoxide (CO) gas

-

Hydrogen chloride (HCl) gas

-

Crushed ice

-

Concentrated hydrochloric acid

-

Diethyl ether or dichloromethane for extraction

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a dry reaction vessel equipped with a stirrer, gas inlet tube, and a reflux condenser, under an inert atmosphere, add anhydrous aluminum chloride and a catalytic amount of cuprous chloride.

-

Cool the vessel in an ice bath and add the dry solvent, followed by the slow addition of p-xylene with continuous stirring.

-

Introduce a steady stream of a mixture of carbon monoxide and hydrogen chloride gas into the reaction mixture while maintaining a low temperature and vigorous stirring.

-

The reaction is typically continued for several hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully pour the reaction mixture over a large volume of crushed ice containing some concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane.

-

Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation.

Applications in Research and Drug Development

While extensive research on the applications of 2,5-Dimethylbenzaldehyde in drug development is limited, it is recognized as a useful building block in organic synthesis.[1] Its potential applications are inferred from its chemical structure as a substituted benzaldehyde (B42025).

-

Intermediate in Organic Synthesis: It serves as a precursor for the synthesis of more complex molecules, including those with potential applications in pharmaceuticals, agrochemicals, and dyes.[8]

-

Fragrance and Flavor Industry: As an aromatic aldehyde, it has potential use in the synthesis of fragrances and flavors.[8]

It is important to note that its analog, 2,5-dimethoxybenzaldehyde, is a well-known precursor in the synthesis of various psychoactive phenethylamines, and has been more widely studied in the context of medicinal chemistry.

Biological Activity and Signaling Pathways

There is a significant lack of specific data in the current scientific literature regarding the biological activity of 2,5-Dimethylbenzaldehyde and its direct involvement in cellular signaling pathways. While some studies have explored the biological activities of benzaldehyde derivatives in general, these findings have not been specifically attributed to the 2,5-dimethyl substituted compound. Further research is required to elucidate any potential pharmacological effects of 2,5-Dimethylbenzaldehyde.

Logical relationship of available information.

Safety and Handling

2,5-Dimethylbenzaldehyde should be handled with care in a laboratory setting.

Table 6: Safety Information for 2,5-Dimethylbenzaldehyde

| Hazard Statement | Precautionary Statement |

| May be harmful if swallowed. | Wash hands thoroughly after handling. |

| Causes skin irritation. | Wear protective gloves. |

| Causes serious eye irritation. | Wear eye protection. |

| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

2,5-Dimethylbenzaldehyde is a readily characterizable aromatic aldehyde with established physical and spectroscopic properties. Its synthesis via the Gattermann-Koch reaction of p-xylene is a known, albeit potentially hazardous, method. While it is positioned as a useful intermediate in organic synthesis, there is a notable scarcity of published research on its specific applications in drug development and its inherent biological activity. This technical guide serves as a summary of the currently available information and highlights the need for further investigation to fully understand the potential of 2,5-Dimethylbenzaldehyde in medicinal chemistry and other scientific fields. Researchers are encouraged to explore its utility as a building block for novel bioactive compounds and to investigate its pharmacological profile.

References

- 1. ias.ac.in [ias.ac.in]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. bloomtechz.com [bloomtechz.com]

- 5. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde - Google Patents [patents.google.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. nbinno.com [nbinno.com]

- 8. 2,5-Dimethoxybenzaldehyde(93-02-7) 13C NMR spectrum [chemicalbook.com]

Synthesis of 2,5-Dimethylbenzaldehyde from p-Xylene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2,5-dimethylbenzaldehyde from the readily available starting material, p-xylene (B151628). The document details two main strategies: direct formylation of the aromatic ring and a multi-step approach involving the synthesis and subsequent conversion of a benzyl (B1604629) halide intermediate. For each method, detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to aid in research, development, and scale-up activities.

Direct Formylation of p-Xylene

Direct formylation methods introduce an aldehyde group onto the p-xylene ring in a single step. While seemingly efficient, these reactions can be challenging due to the directing effects of the methyl groups and the relative reactivity of the substrate.

Gattermann-Koch Reaction

The Gattermann-Koch reaction is a classic method for the formylation of aromatic compounds using carbon monoxide and a strong acid catalyst system, typically a mixture of hydrogen fluoride (B91410) and boron trifluoride (HF-BF₃). While effective for many aromatic substrates, p-xylene exhibits low reactivity under these conditions compared to other C8 isomers.[1] The formylation of a xylene mixture with carbon monoxide in the presence of hydrogen fluoride and boron trifluoride can yield various dimethylbenzaldehydes, including the 2,5-isomer from p-xylene.[1]

Reaction Conditions:

-

Reactants: p-xylene, Carbon Monoxide (CO)

-

Catalyst: Hydrogen Fluoride (HF) and Boron Trifluoride (BF₃)

-

Temperature: Typically around 0°C for the complexing step.[1]

-

Pressure: 10-20 kg/cm ² for the formylation step.[1]

Due to the low reactivity of p-xylene in this reaction, isolating 2,5-dimethylbenzaldehyde in high yields can be challenging, and the process is often more suitable for mixtures of xylene isomers where other products are also desired.[1]

Multi-Step Synthesis via 2,5-Dimethylbenzyl Chloride

A more common and often higher-yielding approach involves a multi-step synthesis starting with the chloromethylation of p-xylene. This pathway offers a more controlled route to the desired product.

Step 1: Chloromethylation of p-Xylene

The first step is the chloromethylation of p-xylene to produce 2,5-dimethylbenzyl chloride. This reaction is a type of Friedel-Crafts reaction where a chloromethyl group is introduced onto the aromatic ring.

Experimental Protocol:

A mixture of p-xylene, an aqueous solution of formaldehyde (B43269) (formalin), and concentrated hydrochloric acid is stirred at an elevated temperature. A stream of hydrogen chloride gas is often introduced during the reaction to maintain the acidity and drive the reaction to completion.[2]

| Parameter | Value | Reference |

| p-Xylene | 1 mole | [2] |

| 37% Formalin | 1.3 moles | [2] |

| Concentrated HCl | 5 times the weight of p-xylene | [2] |

| Temperature | 60-70°C | [2] |

| Reaction Time | 7 hours | [2] |

| Post-treatment | Extraction with ether, drying, and distillation | [2] |

| Yield of 2,5-Dimethylbenzyl chloride | ~68% (based on 106g from 1 mole of p-xylene) | [2] |

Step 2: Conversion of 2,5-Dimethylbenzyl Chloride to 2,5-Dimethylbenzaldehyde

There are two primary methods for converting the intermediate, 2,5-dimethylbenzyl chloride, into the final product, 2,5-dimethylbenzaldehyde.

The Sommelet reaction provides a direct conversion of a benzyl halide to the corresponding aldehyde using hexamethylenetetramine (HMTA, urotropine) followed by hydrolysis.[3][4] This method is advantageous as it often avoids over-oxidation to the carboxylic acid.[3]

Experimental Protocol (Adapted from a similar procedure):

-

Formation of the Hexaminium Salt: 2,5-dimethylbenzyl chloride is reacted with hexamethylenetetramine in an appropriate solvent. A molar ratio of approximately 1:1.1 to 1:1.5 of the halide to hexamine is recommended.[5]

-

Hydrolysis: The resulting quaternary ammonium (B1175870) salt is then hydrolyzed, typically by heating in an aqueous acidic solution, to yield the aldehyde.[3][4]

| Parameter | General Conditions | Reference |

| Reactants | 2,5-Dimethylbenzyl chloride, Hexamethylenetetramine | [3][4] |

| Molar Ratio (Halide:HMTA) | ~1:1.1 to 1:1.5 | [5] |

| Solvent for Salt Formation | Chloroform or Ethanol | General Procedure |

| Hydrolysis Conditions | Heating in aqueous solution (e.g., 50% aqueous acetic acid) | General Procedure |

| Typical Yield for Aromatic Aldehydes | 50-80% | [3] |

An alternative two-step conversion involves the hydrolysis of the benzyl chloride to the corresponding alcohol, followed by oxidation to the aldehyde.

a) Hydrolysis of 2,5-Dimethylbenzyl Chloride

The hydrolysis can be carried out by heating the benzyl chloride with water, often at elevated temperatures and pressures.[6] The use of a base, such as sodium carbonate, can also facilitate the reaction.[7]

| Parameter | Value | Reference |

| Molar Ratio (Benzyl Chloride:Water) | 1:10 to 1:70 | [6] |

| Temperature | 80-180°C | [6] |

| Reaction Time | 2-240 minutes | [6] |

| Yield of Benzyl Alcohol | >90% | [6] |

b) Oxidation of 2,5-Dimethylbenzyl Alcohol

The selective oxidation of the primary alcohol to the aldehyde is a critical step, as over-oxidation can lead to the formation of 2,5-dimethylbenzoic acid. Various mild oxidizing agents can be employed for this transformation.

| Oxidizing Agent | General Conditions | Reference |

| Hydrogen Peroxide with Catalyst | Reflux with a catalyst such as tetrakis(benzyltriethylammonium) octamolybdate. | [8] |

| Air/Oxygen with Catalyst | Catalytic oxidation using supported noble metals (e.g., Palladium) or other transition metal catalysts. | General Knowledge |

| Other Mild Oxidants | Pyridinium chlorochromate (PCC), Swern oxidation, etc. | General Organic Chemistry |

| Typical Yield | Variable, generally good to high with appropriate reagent selection. |

Synthetic Pathways and Experimental Workflow

The following diagrams illustrate the synthetic routes from p-xylene to 2,5-dimethylbenzaldehyde and a general experimental workflow.

Caption: Synthetic routes to 2,5-Dimethylbenzaldehyde from p-xylene.

Caption: General experimental workflow for chemical synthesis.

Conclusion

The synthesis of 2,5-dimethylbenzaldehyde from p-xylene is most practically achieved through a multi-step process involving the chloromethylation of p-xylene to form 2,5-dimethylbenzyl chloride, followed by its conversion to the final aldehyde. The Sommelet reaction offers a direct route from the benzyl chloride, while the hydrolysis-oxidation sequence provides an alternative with potentially high yields, provided that the oxidation step is carefully controlled. Direct formylation methods like the Gattermann-Koch reaction are also possible but are hampered by the low reactivity of p-xylene. The choice of synthetic route will depend on the desired scale, available reagents and equipment, and the required purity of the final product. The detailed protocols and comparative data presented in this guide are intended to assist researchers and professionals in making informed decisions for the synthesis of this valuable chemical intermediate.

References

- 1. US4368336A - Process for formylating xylene mixture - Google Patents [patents.google.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. US5728897A - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]

- 7. US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol - Google Patents [patents.google.com]

- 8. lakeland.edu [lakeland.edu]

An In-depth Technical Guide to the Gattermann-Koch Reaction for 2,5-Dimethylbenzaldehyde Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Gattermann-Koch reaction, with a specific focus on its application for the synthesis of 2,5-Dimethylbenzaldehyde from p-xylene (B151628). This document details the reaction mechanism, experimental considerations, and potential challenges associated with this formylation method.

Introduction to the Gattermann-Koch Reaction

The Gattermann-Koch reaction is a classic method in organic chemistry for the formylation of aromatic compounds. It introduces a formyl group (-CHO) onto an aromatic ring, providing a direct route to aromatic aldehydes.[1][2] This electrophilic aromatic substitution reaction typically employs carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and often a co-catalyst like cuprous chloride (CuCl).[1][3] The reaction is particularly effective for benzene (B151609) and other activated aromatic rings.[3]

Reaction Mechanism

The mechanism of the Gattermann-Koch reaction proceeds through the in-situ generation of a highly reactive electrophile, the formyl cation (HCO⁺).

Step 1: Generation of the Formyl Cation Carbon monoxide and hydrogen chloride react under the influence of the Lewis acid (AlCl₃) and co-catalyst (CuCl) to form the unstable formyl chloride, which then loses a chloride ion to the Lewis acid to generate the electrophilic formyl cation.[1]

Step 2: Electrophilic Aromatic Substitution The electron-rich aromatic ring of the substrate, in this case, p-xylene, acts as a nucleophile and attacks the formyl cation. This leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

Step 3: Deprotonation and Product Formation A weak base, such as the tetrachloroaluminate anion ([AlCl₄]⁻), abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final product, 2,5-Dimethylbenzaldehyde.

Visualizing the Reaction Pathway

The following diagram illustrates the core mechanism of the Gattermann-Koch reaction.

Caption: The mechanism of the Gattermann-Koch reaction.

Synthesis of 2,5-Dimethylbenzaldehyde from p-Xylene

The application of the Gattermann-Koch reaction to p-xylene presents specific challenges. Notably, p-xylene exhibits low reactivity under these formylation conditions.[4] Furthermore, polyalkylated benzenes are susceptible to rearrangement during the reaction, which can lead to the formation of isomeric byproducts.

Quantitative Data

Due to the challenges in finding a direct and detailed experimental protocol for this specific synthesis, the following tables summarize known physical and spectroscopic data for the starting material and the product. Reaction-specific quantitative data, such as yield and optimal conditions, are not well-documented in readily available literature.

Table 1: Physical Properties of Reactant and Product

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) |

| p-Xylene | C₈H₁₀ | 106.17 | 138.4 | 0.861 |

| 2,5-Dimethylbenzaldehyde | C₉H₁₀O | 134.18 | 221 | 1.01 |

Table 2: Spectroscopic Data for 2,5-Dimethylbenzaldehyde

| Spectroscopy | Key Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~10.2 (s, 1H, CHO), ~7.6 (s, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~2.5 (s, 3H, CH₃), ~2.3 (s, 3H, CH₃) ppm |

| ¹³C NMR (CDCl₃) | δ ~192 (CHO), ~140, ~136, ~135, ~132, ~130, ~127 (Ar-C), ~21, ~19 (CH₃) ppm |

| IR (neat) | ~2920 (C-H), ~2860 (C-H), ~1690 (C=O, aldehyde), ~1610, ~1490 (C=C, aromatic) cm⁻¹ |

Experimental Protocol (Adapted)

Disclaimer: The following protocol is a generalized procedure adapted from the Gattermann-Koch synthesis of mesitaldehyde, due to the lack of a specific, peer-reviewed protocol for 2,5-Dimethylbenzaldehyde. This procedure should be considered a starting point and may require significant optimization.

Materials:

-

p-Xylene (anhydrous)

-

Anhydrous aluminum chloride (AlCl₃)

-

Cuprous chloride (CuCl)

-

Carbon monoxide (CO) gas

-

Hydrogen chloride (HCl) gas

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂) or other suitable inert solvent

-

Ice

-

Concentrated hydrochloric acid

-

Diethyl ether or dichloromethane for extraction

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

A high-pressure autoclave or a gas-tight reaction vessel equipped with a gas inlet, mechanical stirrer, pressure gauge, and thermocouple.

-

Gas cylinders for CO and HCl with appropriate regulators.

-

Cooling bath (ice-water or dry ice-acetone).

-

Standard laboratory glassware for workup and purification.

Procedure:

-

Reaction Setup: In a flame-dried, inert-atmosphere (e.g., nitrogen or argon) reaction vessel, add anhydrous aluminum chloride and a catalytic amount of cuprous chloride.

-

Addition of Reactants: Cool the vessel to 0-5 °C and add anhydrous dichloromethane, followed by the slow addition of anhydrous p-xylene with vigorous stirring.

-

Gassing: While maintaining the low temperature, introduce a mixture of carbon monoxide and hydrogen chloride gas into the reaction vessel. The reaction is typically run under pressure (e.g., 50-100 atm), which should be carefully monitored and maintained.

-

Reaction: Continue stirring the mixture at a controlled temperature (e.g., 0-25 °C) for several hours. The progress of the reaction can be monitored by techniques such as GC-MS.

-

Workup - Quenching: Upon completion, carefully vent the excess CO and HCl gas into a suitable scrubber. Cautiously pour the reaction mixture over a large volume of crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Workup - Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether or dichloromethane.

-

Workup - Washing: Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

Purification: The crude 2,5-Dimethylbenzaldehyde can be purified by vacuum distillation.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in a typical Gattermann-Koch synthesis.

Caption: A generalized workflow for the Gattermann-Koch synthesis.

Challenges and Considerations

-

Low Reactivity of p-Xylene: As noted in the literature, p-xylene is a relatively unreactive substrate for the Gattermann-Koch reaction.[4] This may necessitate harsh reaction conditions (higher pressure, longer reaction times) which could lead to the formation of byproducts.

-

Rearrangement of Alkyl Groups: Polyalkylated benzenes have the potential to undergo isomerization under the strong acidic conditions of the reaction. This could lead to the formation of other dimethylbenzaldehyde isomers, complicating the purification process.

-

Safety Precautions: Carbon monoxide is a highly toxic gas, and hydrogen chloride is corrosive. This reaction must be carried out in a well-ventilated fume hood with appropriate safety measures and gas handling equipment. Aluminum chloride is highly reactive with water.

Conclusion

The Gattermann-Koch reaction provides a direct synthetic route for the formylation of aromatic compounds. While its application to the synthesis of 2,5-Dimethylbenzaldehyde from p-xylene is theoretically feasible, it is hampered by the low reactivity of the substrate and the potential for side reactions. The provided information serves as a comprehensive guide for researchers interested in exploring this transformation, highlighting the key mechanistic steps, providing a generalized experimental framework, and emphasizing the critical safety and procedural considerations. Further optimization of reaction conditions would be necessary to develop a high-yielding and selective process for this specific target molecule.

References

An In-depth Technical Guide to 2,5-Dimethylbenzaldehyde and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 2,5-dimethylbenzaldehyde and its structural isomers. The document details the structural formulas, comparative physicochemical properties, relevant synthetic protocols, and logical relationships between these compounds, serving as a critical resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Introduction to Dimethylbenzaldehydes

Dimethylbenzaldehydes are a class of aromatic aldehydes with the chemical formula C₉H₁₀O.[1] These compounds consist of a benzene (B151609) ring substituted with one formyl (-CHO) group and two methyl (-CH₃) groups. The positioning of the methyl groups relative to the aldehyde function defines the specific isomer, leading to six possible positional isomers. These isomers often serve as versatile intermediates and building blocks in the synthesis of pharmaceuticals, agrochemicals, fragrances, and dyes.[2] 2,5-dimethylbenzaldehyde, in particular, is a recognized carbonyl compound found in nature, for instance in Camellia sinensis.[2] Understanding the distinct properties of each isomer is crucial for optimizing reaction conditions and predicting the behavior of resulting products.

Structural Formula and Isomers

The core structure is a benzaldehyde (B42025) molecule with two additional methyl groups. The six positional isomers are distinguished by the numbering of the carbon atoms on the benzene ring, with the formyl group attached to position 1.

-

2,3-Dimethylbenzaldehyde

-

2,4-Dimethylbenzaldehyde

-

2,5-Dimethylbenzaldehyde

-

2,6-Dimethylbenzaldehyde

-

3,4-Dimethylbenzaldehyde

-

3,5-Dimethylbenzaldehyde

The relationship and structure of these isomers are visualized in the diagram below.

Beyond these positional isomers, the molecular formula C₉H₁₀O encompasses a wide range of other structural isomers, including phenylacetone, cinnamyl alcohol, and various ethyl- or vinyl-substituted phenols and benzaldehydes, each with distinct chemical properties.

Physicochemical Properties

The physical and chemical properties of dimethylbenzaldehyde isomers vary based on the substitution pattern, which influences molecular symmetry, polarity, and intermolecular forces. The following table summarizes key quantitative data for easy comparison.

| Property | 2,3-isomer | 2,4-isomer | 2,5-isomer | 2,6-isomer | 3,4-isomer | 3,5-isomer |

| CAS Number | 5779-93-1[3] | 15764-16-6 | 5779-94-2[4] | 1123-56-4[5] | 5973-71-7 | 5779-95-3 |

| Molecular Weight ( g/mol ) | 134.18[3] | 134.18 | 134.18[4] | 134.18[5] | 134.18 | 134.18 |

| Appearance | Clear Colorless Oil | Colorless Liquid[2] | Colorless to Yellow Liquid | White to Yellow Solid[6] | Clear Colorless to Yellowish Liquid | Colorless Liquid |

| Melting Point (°C) | N/A | -9 | N/A | 11[6] | 0 | 8-10 |

| Boiling Point (°C) | 86-88 (@ 10 mmHg) | 215-216 (@ 760 mmHg)[2] | 104.5-106.5 (@ 14 mmHg)[4] | 226-228 (@ 760 mmHg)[6] | 233 (@ 760 mmHg) | 232 (@ 760 mmHg) |

| Density (g/mL at 25°C) | 1.029 | 1.016 (at 20°C)[2] | 0.950[4] | 1.003 (Predicted)[6] | 1.012 | 0.998 |

| Refractive Index (n20/D) | 1.553 | 1.548-1.552 | 1.544[4] | 1.548[6] | 1.551 | 1.538 |

Experimental Protocols

The synthesis and characterization of dimethylbenzaldehydes rely on established organic chemistry reactions and modern analytical techniques.

Synthesis of Dimethylbenzaldehydes

Formylation of an aromatic ring is a key synthetic step. The Vilsmeier-Haack and Gattermann reactions are two classical and effective methods for synthesizing benzaldehydes from electron-rich aromatic precursors like xylenes.

a) Vilsmeier-Haack Reaction Protocol

The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich arene using a Vilsmeier reagent, which is formed from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[1][7]

Methodology:

-

Vilsmeier Reagent Formation: To a cooled (0 °C) reaction vessel containing DMF, POCl₃ is added dropwise with stirring. The reaction is exothermic and forms the electrophilic (chloromethylene)dimethyliminium chloride, known as the Vilsmeier reagent.[8]

-

Formylation: The corresponding xylene (e.g., m-xylene (B151644) to yield 2,4- or 2,6-dimethylbenzaldehyde) is added to the Vilsmeier reagent. The mixture is stirred, often with gentle heating (e.g., to 80 °C), for several hours to allow the electrophilic aromatic substitution to proceed.[9]

-

Hydrolysis: The reaction mixture is then carefully poured into a beaker of crushed ice and water. An aqueous solution of a base, such as sodium acetate (B1210297) or sodium hydroxide, is added to neutralize the acid and hydrolyze the intermediate iminium salt to the final aldehyde product.[8][9]

-

Workup and Purification: The aqueous mixture is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by vacuum distillation or silica (B1680970) gel column chromatography, to yield the pure dimethylbenzaldehyde isomer.[8]

b) Gattermann Reaction Protocol

The Gattermann reaction is another method for formylating aromatic compounds. The classical approach uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. A safer, more common modification (Adams' modification) uses zinc cyanide (Zn(CN)₂) in place of HCN.

Methodology:

-

Reaction Setup: Anhydrous xylene is dissolved in a suitable solvent (e.g., benzene or CS₂) in a flask equipped with a stirrer and a gas inlet tube, and cooled in an ice bath. Anhydrous aluminum chloride (AlCl₃) is added as the Lewis acid catalyst.

-

Reagent Addition: A stream of dry hydrogen chloride gas is passed through the solution while stirring. Simultaneously, zinc cyanide is added in portions. The HCl and Zn(CN)₂ react in situ to generate the HCN and the catalytic zinc chloride.

-

Intermediate Formation: The electrophile attacks the aromatic ring, and after an extended reaction time (several hours), an aldimine hydrochloride intermediate precipitates from the solution.

-

Hydrolysis: The reaction mixture is treated with ice water, followed by heating to hydrolyze the aldimine intermediate to the corresponding aldehyde.

-

Workup and Purification: The product is isolated by steam distillation or solvent extraction. Further purification is achieved by vacuum distillation or recrystallization.

Analytical and Spectroscopic Protocols

Distinguishing between the dimethylbenzaldehyde isomers requires spectroscopic analysis.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 5-10 mg of the purified aldehyde is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: The proton NMR spectrum is acquired on a spectrometer (e.g., 400 or 500 MHz). Key signals to analyze are the aldehyde proton (singlet, typically δ 9.8-10.5 ppm), the aromatic protons (doublets, triplets, or multiplets in the δ 7.0-8.0 ppm region), and the two methyl group protons (singlets, typically δ 2.2-2.7 ppm). The splitting patterns and coupling constants of the aromatic protons are diagnostic for the substitution pattern.

-

¹³C NMR Acquisition: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms. The carbonyl carbon is typically observed around δ 190-195 ppm.

b) Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of the liquid sample is placed between two KBr or NaCl plates (neat film). Solid samples can be analyzed as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.

-

Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. Diagnostic peaks include a strong C=O stretch for the aldehyde at ~1700 cm⁻¹, C-H stretches for the aldehyde at ~2820 and ~2720 cm⁻¹, and aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.

c) Mass Spectrometry (MS)

-

Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) for separation and analysis.

-

Ionization: Electron Ionization (EI) is commonly used.

-

Analysis: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 134. A prominent peak corresponding to the loss of the formyl proton (M-1) at m/z = 133 is characteristic of benzaldehydes. Further fragmentation patterns can provide additional structural information.

References

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. 2,6-Dimethylbenzaldehyde | 1123-56-4 [sigmaaldrich.com]

- 3. 2,4-Dimethylbenzaldehyde | C9H10O | CID 61814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 9. Gattermann reaction - Wikipedia [en.wikipedia.org]

The Enigmatic Presence of 2,5-Dimethylbenzaldehyde in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylbenzaldehyde, an aromatic aldehyde with potential applications in chemical synthesis and drug development, has a limited but notable presence in the natural world. This technical guide provides a comprehensive overview of the known natural occurrences of 2,5-Dimethylbenzaldehyde, with a particular focus on its formation in processed tea. It details experimental methodologies for its extraction and identification and explores the likely chemical pathways leading to its formation. This document aims to serve as a foundational resource for researchers interested in the natural sources and analysis of this compound.

Natural Occurrence of 2,5-Dimethylbenzaldehyde

The natural occurrence of 2,5-Dimethylbenzaldehyde is not widespread, with current scientific literature pointing primarily to its presence in processed plant material. While initial reports suggested its existence in a broader range of organisms, definitive evidence is concentrated in the following source.

Camellia sinensis (Tea Plant)

The most well-documented natural source of 2,5-Dimethylbenzaldehyde is processed leaves of the tea plant, Camellia sinensis. Specifically, it has been identified as a volatile compound formed during the high-temperature processing of round green tea[1]. Its presence is not typically reported in fresh tea leaves, indicating that it is a product of the manufacturing process rather than a constituent of the living plant. The formation is attributed to oxidation and methylation reactions that occur at elevated temperatures[1].

The Good Scents Company also lists crayfish and Populus pseudo-simonii as potential sources, though extensive peer-reviewed evidence to support these claims is currently limited.

Quantitative Data

Quantitative data on the concentration of 2,5-Dimethylbenzaldehyde in natural sources is scarce. The study that identified its formation in round green tea focused on the qualitative changes in volatile compounds during processing and did not provide specific quantitative measurements for this particular aldehyde[1]. Further research is required to establish the typical concentration ranges of 2,5-Dimethylbenzaldehyde in processed tea and other potential natural matrices.

Experimental Protocols

The analysis of 2,5-Dimethylbenzaldehyde from natural sources, particularly from a complex matrix like tea, typically involves the extraction of volatile organic compounds (VOCs) followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification. Headspace solid-phase microextraction (HS-SPME) is a common and efficient technique for the extraction of volatile and semi-volatile compounds from solid and liquid samples.

General Protocol for the Analysis of 2,5-Dimethylbenzaldehyde in Processed Tea via HS-SPME-GC-MS

This protocol is a representative methodology based on common practices for the analysis of volatile compounds in tea[2][3][4][5].

3.1.1. Sample Preparation

-

Grind the processed tea leaves into a fine powder.

-

Accurately weigh approximately 1.0 g of the tea powder into a 20 mL headspace vial.

-

Add 10 mL of boiling distilled water to the vial.

-

If an internal standard is used for quantification, add a known concentration of the standard (e.g., 2-methylbenzaldehyde (B42018) or a non-native stable isotope-labeled standard) to the vial.

-

Immediately seal the vial with a PTFE-faced silicone septum.

3.1.2. Headspace Solid-Phase Microextraction (HS-SPME)

-

Place the sealed vial in a temperature-controlled water bath or heating block set to a specific temperature (e.g., 80°C).

-

Allow the sample to equilibrate for a set time (e.g., 15 minutes).

-

Expose a pre-conditioned SPME fiber (e.g., 100 µm polydimethylsiloxane (B3030410) (PDMS) or a mixed-phase fiber like DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.

3.1.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injector: After extraction, immediately introduce the SPME fiber into the GC injector, which is typically set at a high temperature (e.g., 250°C) for thermal desorption of the analytes.

-

Column: Use a non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A typical temperature program would be:

-

Initial temperature of 50°C, hold for 2 minutes.

-

Ramp to 150°C at a rate of 4°C/min.

-

Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 350.

-

Identification: The identification of 2,5-Dimethylbenzaldehyde is achieved by comparing the retention time and the mass spectrum of the analyte with that of a pure standard and by comparison with mass spectral libraries (e.g., NIST).

-

Formation Pathways

The presence of 2,5-Dimethylbenzaldehyde in processed tea is likely a result of complex chemical reactions occurring at high temperatures, rather than a direct enzymatic biosynthetic pathway in the plant. The following pathways are proposed as the primary contributors to its formation.

Maillard Reaction and Strecker Degradation

During the heating process of tea leaves, the Maillard reaction occurs between amino acids and reducing sugars, leading to the formation of a wide array of flavor and aroma compounds[6][7][8][9]. A related process, the Strecker degradation of amino acids, is a key step in the Maillard reaction and can lead to the formation of aldehydes. While the specific precursors to 2,5-Dimethylbenzaldehyde in tea have not been definitively identified, it is plausible that it arises from the degradation and subsequent reactions of amino acids and other components present in the tea leaves.

Thermal Degradation of Lignin and Other Precursors

Lignin, a complex polymer present in the cell walls of tea leaves, can undergo thermal degradation (pyrolysis) at high temperatures to produce a variety of aromatic compounds, including benzaldehydes[10][11][12][13][14]. The structure of 2,5-Dimethylbenzaldehyde suggests that it could be a breakdown product of larger molecules containing a similarly substituted aromatic ring. The high temperatures used in the pan-frying stage of round green tea processing are sufficient to induce such degradation reactions.

Visualizations

References

- 1. Assessment of Variations in Round Green Tea Volatile Metabolites During Manufacturing and Effect of Second-Drying Temperature via Nontargeted Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. HS−SPME/GC−MS Reveals the Season Effects on Volatile Compounds of Green Tea in High−Latitude Region - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Identifying the structures and taste characteristics of two novel Maillard reaction products in tea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cominstea.com [cominstea.com]

- 9. Process-Induced Molecular-Level Protein–Carbohydrate–Polyphenol Interactions in Milk–Tea Blends: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. impact.ornl.gov [impact.ornl.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Catalytic Pyrolysis of Lignin Model Compounds (Pyrocatechol, Guaiacol, Vanillic and Ferulic Acids) over Nanoceria Catalyst for Biomass Conversion [mdpi.com]

An In-Depth Technical Guide to the Discovery and History of 2,5-Dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, historical synthesis, and modern preparatory methods for 2,5-dimethylbenzaldehyde. It details the initial synthesis by Harding and Cohen in 1901 and explores contemporary synthetic routes, including the Sommelet reaction and the oxidation of 2,5-dimethylbenzyl alcohol. This document is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data on physical and chemical properties, and visualizations of key synthetic pathways.

Introduction and Historical Context

2,5-Dimethylbenzaldehyde, an aromatic aldehyde, has been a subject of chemical synthesis and investigation for over a century. Its discovery is credited to Everhart P. Harding and Lillian Cohen, who first reported its preparation in a 1901 publication in the Journal of the American Chemical Society. Their work was foundational in the study of substituted benzaldehydes and their derivatives.

The initial synthesis was achieved via the Gattermann-Koch reaction, a then-novel method for the formylation of aromatic hydrocarbons. This discovery was significant as it demonstrated the introduction of an aldehyde group onto a disubstituted benzene (B151609) ring, contributing to the broader understanding of electrophilic aromatic substitution reactions.

Historically, the development of synthetic routes to 2,5-dimethylbenzaldehyde and other aromatic aldehydes has been crucial for the advancement of organic chemistry, providing essential building blocks for the synthesis of more complex molecules, including dyes, fragrances, and pharmaceuticals.

Physicochemical Properties

A comprehensive summary of the key physical and chemical properties of 2,5-dimethylbenzaldehyde is presented in the table below. This data is essential for its handling, application in synthesis, and for purification processes.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O | [1][2][3][4] |

| Molecular Weight | 134.18 g/mol | [1][2][3][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 221-222 °C at 760 mmHg | [1][2] |

| 104-106 °C at 14 mmHg | [1][2] | |

| Melting Point | 7-9 °C | [1] |

| Density | 1.011 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.545 | [1] |

| Flash Point | 88 °C (190.4 °F) | [1] |

| Solubility | Insoluble in water; soluble in organic solvents. | [3] |

| CAS Number | 5779-94-2 | [1][2][3][4] |

Historical Synthesis: The Gattermann-Koch Reaction (1901)

The pioneering synthesis of 2,5-dimethylbenzaldehyde by Harding and Cohen utilized the Gattermann-Koch reaction, which involves the formylation of an aromatic compound using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst.

Reaction Principle

The Gattermann-Koch reaction introduces a formyl group (-CHO) onto the aromatic ring of p-xylene (B151628). The reaction proceeds through an electrophilic aromatic substitution mechanism where the electrophile is a formyl cation equivalent, generated in situ from carbon monoxide and hydrogen chloride with the aid of aluminum chloride and cuprous chloride.

Historical Experimental Protocol (Harding and Cohen, 1901)

The following protocol is an interpretation of the method described by Harding and Cohen in their 1901 publication.

Materials:

-

p-Xylene

-

Anhydrous Aluminum Chloride

-

Cuprous Chloride

-

Carbon Monoxide gas

-

Hydrogen Chloride gas

-

Ice

-

Diethyl ether

Procedure:

-

A mixture of p-xylene, anhydrous aluminum chloride, and a catalytic amount of cuprous chloride is prepared in a reaction vessel equipped for gas inlet and stirring.

-

A stream of carbon monoxide and hydrogen chloride gas is passed through the vigorously stirred mixture.

-

The reaction is continued until the absorption of gases ceases and the reaction mixture thickens, indicating the formation of the aldehyde-aluminum chloride complex.

-

The reaction mixture is then carefully poured onto crushed ice to decompose the complex.

-

The resulting mixture is subjected to steam distillation to separate the crude 2,5-dimethylbenzaldehyde and unreacted p-xylene from non-volatile residues.

-

The distillate is extracted with diethyl ether.

-

The ethereal extract is dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

The solvent is removed by distillation, and the crude 2,5-dimethylbenzaldehyde is purified by fractional distillation under reduced pressure.

Reaction Pathway Diagram

References

Solubility of 2,5-Dimethylbenzaldehyde in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-Dimethylbenzaldehyde in various organic solvents. A thorough review of scientific literature and chemical databases reveals a notable scarcity of precise quantitative solubility data for this compound. However, qualitative solubility information is available and is summarized herein.

To empower researchers to address this data gap, this guide offers detailed, step-by-step experimental protocols for determining the solubility of 2,5-Dimethylbenzaldehyde. These methodologies, including the gravimetric method and analysis by UV-Vis spectrophotometry, are presented to ensure accurate and reproducible results. Furthermore, this document includes key physical and chemical properties of 2,5-Dimethylbenzaldehyde and visual diagrams to illustrate the experimental workflows.

Core Data Presentation: Solubility of 2,5-Dimethylbenzaldehyde

Quantitative solubility data for 2,5-Dimethylbenzaldehyde in organic solvents is not extensively reported in publicly available literature. The following table consolidates the available qualitative and limited quantitative information. It is strongly recommended that researchers experimentally determine solubility in their specific solvent systems and at their desired temperatures for precise measurements.

| Solvent | Classification | Formula | Solubility |

| Water | Polar Protic | H₂O | 356.1 mg/L @ 25 °C (estimated)[1] |

| Methanol | Polar Protic | CH₃OH | Soluble |

| Ethanol | Polar Protic | C₂H₅OH | Soluble |

| Isopropyl Alcohol | Polar Protic | C₃H₈O | Soluble |

| Acetone | Polar Aprotic | C₃H₆O | Soluble |

| Acetonitrile | Polar Aprotic | C₂H₃N | Slightly Soluble |

| Chloroform | Nonpolar | CHCl₃ | Slightly Soluble |

| Dichloromethane | Nonpolar | CH₂Cl₂ | Soluble |

| Toluene | Nonpolar | C₇H₈ | Soluble |

| Benzene | Nonpolar | C₆H₆ | Soluble |

| Xylene | Nonpolar | C₈H₁₀ | Soluble |

| Carbon Tetrachloride | Nonpolar | CCl₄ | Soluble |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility values, two common and reliable methods are detailed below: the gravimetric method and a method utilizing UV-Vis spectrophotometry.

Gravimetric Method for Solubility Determination

This method is a straightforward and widely used technique for determining the solubility of a solid compound in a solvent. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent to determine the mass of the dissolved solute.

Materials:

-

2,5-Dimethylbenzaldehyde (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readability ± 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with airtight caps (B75204) (e.g., 20 mL screw-cap vials)

-

Syringes and solvent-compatible syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed, clean, and dry evaporation dishes or beakers

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,5-Dimethylbenzaldehyde to a vial containing a known volume (e.g., 10 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. Periodically verify that undissolved solid remains.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish containing the filtered solution into a drying oven set to a temperature that will evaporate the solvent without degrading the 2,5-Dimethylbenzaldehyde. Ensure the oven is in a well-ventilated area or fume hood.

-

Continue drying until all the solvent has evaporated.

-

Transfer the evaporation dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish with the dried solute on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved (i.e., the difference between consecutive weighings is negligible).

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved 2,5-Dimethylbenzaldehyde by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solute by the volume of the solvent used.

-

Solubility Determination by UV-Vis Spectrophotometry

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It involves creating a calibration curve of known concentrations and then using the absorbance of a saturated solution to determine its concentration.

Materials:

-

2,5-Dimethylbenzaldehyde (high purity)

-

Selected organic solvent (analytical grade, UV-transparent at the analysis wavelength)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Quartz cuvettes

-

Temperature-controlled shaker or water bath

-

Syringes and solvent-compatible syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Determination of Maximum Absorbance Wavelength (λmax):

-

Prepare a dilute solution of 2,5-Dimethylbenzaldehyde in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range to identify the wavelength of maximum absorbance (λmax).

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of 2,5-Dimethylbenzaldehyde of a known concentration in the selected solvent.

-

Perform a series of serial dilutions from the stock solution to create a set of standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Section 2.1, step 1) to prepare a saturated solution of 2,5-Dimethylbenzaldehyde at a constant temperature.

-

-

Sample Preparation and Analysis:

-

After reaching equilibrium, filter the supernatant of the saturated solution using a syringe and syringe filter.

-

Accurately dilute the filtered saturated solution with the same solvent to an extent that its absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to calculate the solubility of 2,5-Dimethylbenzaldehyde in the solvent at the specified temperature.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

References

Theoretical Properties of 2,5-Dimethylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental properties of 2,5-Dimethylbenzaldehyde. The information is intended to support research, development, and application activities involving this aromatic aldehyde.

Core Physicochemical and Spectroscopic Data

Quantitative data for 2,5-Dimethylbenzaldehyde are summarized in the table below for ease of reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O | [1] |

| Molecular Weight | 134.18 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [1] |

| Boiling Point | 104.5-106.5 °C at 14 mmHg | [1] |

| Density | 0.95 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.544 | [1] |

| Flash Point | 88 °C (closed cup) | [1] |

| Solubility | Soluble in organic solvents. | |

| ¹H NMR | Spectra available. | [2] |

| ¹³C NMR | Spectra available. | [3] |

| IR Spectroscopy | Key stretches: C=O, C-H (aldehyde), aromatic C-H, C=C (aromatic). | [4] |

| Raman Spectroscopy | Vibrational modes characteristic of substituted benzenes. | [4] |

| Mass Spectrometry | Fragmentation patterns can be analyzed. | [5] |

Theoretical and Computational Properties

Computational studies, primarily using Density Functional Theory (DFT), provide valuable insights into the electronic structure and reactivity of 2,5-Dimethylbenzaldehyde.

Molecular Geometry and Electronic Structure

The molecular structure of 2,5-Dimethylbenzaldehyde consists of a benzene (B151609) ring substituted with an aldehyde group and two methyl groups at positions 2 and 5. The aldehyde group is a key feature, influencing the molecule's reactivity. DFT calculations, such as those performed on similar benzaldehyde (B42025) derivatives, can be used to determine optimized bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability and chemical reactivity.[6] A smaller energy gap suggests higher reactivity. For benzaldehyde derivatives, the HOMO is typically localized on the aromatic ring, while the LUMO is centered on the aldehyde group, indicating the likely sites for electrophilic and nucleophilic attack, respectively.[7][8]

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule.[7] For 2,5-Dimethylbenzaldehyde, the MEP would show a region of negative potential (electron-rich) around the oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. The hydrogen atom of the aldehyde group and the aromatic protons would exhibit positive potential (electron-poor), indicating their susceptibility to nucleophilic attack.

Reactivity and Reaction Mechanisms

The aldehyde functional group in 2,5-Dimethylbenzaldehyde governs its reactivity. It readily participates in nucleophilic addition reactions and can undergo oxidation to the corresponding carboxylic acid.